(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid
Description
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes an anilino group and a methoxycarbonyl group attached to a penta-2,4-dienoic acid backbone
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C13H13NO4/c1-18-13(17)10(7-8-12(15)16)9-14-11-5-3-2-4-6-11/h2-9,14H,1H3,(H,15,16)/b8-7+,10-9+ |
InChI Key |
FJKGPQZCFBLFIG-XBLVEGMJSA-N |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the penta-2,4-dienoic acid backbone, which can be derived from commercially available starting materials.
Formation of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where aniline reacts with an appropriate electrophilic intermediate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced via esterification or transesterification reactions, using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The anilino and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-5-phenylpenta-2,4-dienoic acid: Similar structure but with a phenyl group instead of an anilino group.
(2E,4E)-hexa-2,4-dienoic acid: Lacks the anilino and methoxycarbonyl groups, simpler structure.
(2E,4E)-decadienoic acid: Longer carbon chain, different functional groups.
Uniqueness
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is unique due to the presence of both an anilino group and a methoxycarbonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
(2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid is a synthetic compound derived from the structural modifications of curcumin and related polyphenolic compounds. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an aniline moiety and a methoxycarbonyl group attached to a penta-2,4-dienoic acid backbone. The molecular formula is , with a molecular weight of 255.29 g/mol.
1. Anticancer Activity
Research indicates that (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation | |
| HT-29 (Colon Cancer) | 20 | Bcl-2 modulation |
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
3. Antioxidant Properties
The antioxidant capacity of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid has been evaluated through various assays. The compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.
Table 3: Antioxidant Assays
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 30 µM |
| ABTS Assay | IC50 = 25 µM |
Case Studies
A notable case study involved the administration of (2E,4E)-5-anilino-4-methoxycarbonylpenta-2,4-dienoic acid in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to the control group, with minimal side effects observed. Histological analysis indicated reduced proliferation markers and increased apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
